Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N'-diethyl-, hydrochloride
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Overview
Description
Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride is a chemical compound with the molecular formula C8H9Cl3N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to an ethanimidamide backbone, making it a unique and valuable substance for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride typically involves the reaction of 3,4-dichlorobenzonitrile with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent concentration, are carefully monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanimidamides with various functional groups.
Scientific Research Applications
Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride can be compared with other similar compounds, such as:
- 2-(3-Chlorophenoxy)ethanimidamide hydrochloride
- 1-(2,4-Dichlorophenyl)ethanamine
- 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
These compounds share structural similarities but differ in their functional groups and specific properties.
Properties
CAS No. |
58497-03-3 |
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Molecular Formula |
C12H17Cl3N2 |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)-1-(ethylamino)ethylidene]-ethylazanium;chloride |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-3-15-12(16-4-2)8-9-5-6-10(13)11(14)7-9;/h5-7H,3-4,8H2,1-2H3,(H,15,16);1H |
InChI Key |
PAVPURABCCEXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=[NH+]CC)CC1=CC(=C(C=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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